molecular formula C17H12ClN5OS B2614872 2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034262-41-2

2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2614872
CAS No.: 2034262-41-2
M. Wt: 369.83
InChI Key: BMVZFHLBVCXZRS-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, and a pyridazine . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .

Scientific Research Applications

Antiproliferative Activity

The synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have shown significant findings in the realm of medicinal chemistry. These derivatives, including compounds structurally related to 2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells. This action is notably different from their original thrombin inhibitory and fibrinogen receptor antagonistic activities, suggesting a new avenue of research for antiproliferative agents (Ilić et al., 2011).

Molecular Docking and In Vitro Screening

Another significant application of related compounds involves molecular docking and in vitro screening towards various targets. Novel pyridine and fused pyridine derivatives, prepared starting from specific hydrazinyl-pyridine-carbonitrile, have undergone in silico molecular docking screenings towards GlcN-6-P synthase. These studies reveal moderate to good binding energies, indicating potential therapeutic applications. Furthermore, the synthesized compounds exhibited antimicrobial and antioxidant activities, showcasing their versatility in drug development (Flefel et al., 2018).

Structure Analysis and DFT Calculations

The structural analysis, including DFT calculations and Hirshfeld surface studies, of pyridazine analogs offers insights into their pharmaceutical significance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its detailed structural elucidation highlights the importance of heterocyclic compounds in medicinal chemistry. Such studies not only confirm the synthesized compound's structure but also provide valuable information on its electronic properties and potential interactions with biological targets (Sallam et al., 2021).

Properties

IUPAC Name

2-chloro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-12-5-2-1-4-11(12)17(24)19-10-16-21-20-15-8-7-13(22-23(15)16)14-6-3-9-25-14/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVZFHLBVCXZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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